1,3-Dibromo-5-pentoxybenzene
Description
Contextual Significance of Halogenated Aromatic Ethers in Advanced Organic Synthesis
Halogenated aromatic ethers are a class of organic compounds that feature an ether linkage and one or more halogen atoms attached to an aromatic ring. uzh.ch These compounds are of paramount importance in modern organic synthesis due to the unique reactivity imparted by both the ether and the halogen functionalities. The ether group, being an ortho-, para-director, influences the position of subsequent electrophilic aromatic substitution reactions.
The presence of halogen atoms, such as bromine or chlorine, provides a reactive handle for a wide array of transformations, most notably cross-coupling reactions. researchgate.net These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry. researchgate.netnih.gov For instance, the bromine atoms in compounds like 1,3-Dibromo-5-pentoxybenzene can be selectively replaced to introduce new functional groups, leading to the construction of more complex molecular frameworks. Furthermore, halogenated ethers have found applications as flame retardants, with brominated compounds being particularly effective due to their ability to release bromine radicals that interrupt combustion processes. uzh.ch
Academic Relevance of Brominated Benzene (B151609) Derivatives as Synthetic Intermediates
Brominated benzene derivatives are indispensable intermediates in organic synthesis, offering a gateway to a multitude of chemical transformations. The carbon-bromine bond can be readily converted into other functional groups, making these compounds highly versatile building blocks. One of the most powerful applications of brominated aromatics is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the precise formation of new bonds, facilitating the synthesis of complex molecules that would be difficult to prepare otherwise.
The substitution pattern on the benzene ring plays a crucial role in determining the reactivity and regioselectivity of these reactions. For example, in a molecule like 1,3-dibromobenzene, the two bromine atoms can be sequentially or selectively functionalized, allowing for the stepwise construction of disubstituted benzene derivatives. This controlled functionalization is a key strategy in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The synthesis of these brominated derivatives often involves electrophilic aromatic substitution, where benzene or a substituted benzene is treated with bromine in the presence of a Lewis acid catalyst. chemicalbook.com
Overview of Current Research Trends in Precision Organic Synthesis and Molecular Engineering
Molecular engineering, a closely related field, involves the design and construction of molecules with specific properties and functions. uni.lu This can range from creating new materials with tailored electronic or optical properties to designing drug molecules that interact with biological targets with high specificity. chemeo.comnih.gov Recent advancements in areas like photocatalysis, enzyme catalysis, and automated synthesis are providing chemists with powerful new tools to achieve these goals. youtube.comnih.gov The use of computational methods to predict the properties of new molecules and to design optimal synthetic routes is also becoming increasingly important. Bifunctional molecules, which contain multiple reactive sites, are particularly valuable in this context as they allow for the programmed assembly of complex structures.
Physicochemical Properties of this compound and Related Compounds
The following table summarizes key physicochemical properties of this compound and some structurally related compounds. The data for this compound is based on predicted values.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XlogP (predicted) |
| This compound | C11H14Br2O | 322.04 | 5.1 |
| 1,3-Dibromo-5-phenoxybenzene | C12H8Br2O | 328.00 | 4.8 |
| 1,3-Dibromo-5-methylbenzene | C7H6Br2 | 249.93 | 3.7 |
| 1,3-Dibromo-5-nitrobenzene | C6H3Br2NO2 | 280.90 | 3.3 |
Data for this compound and 1,3-Dibromo-5-phenoxybenzene are from PubChem. nih.govnih.gov Data for 3,5-Dibromotoluene (1,3-Dibromo-5-methylbenzene) and 1,3-Dibromo-5-nitrobenzene are from PubChem.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-5-pentoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2O/c1-2-3-4-5-14-11-7-9(12)6-10(13)8-11/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOSYTVJONKJRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=CC(=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294844 | |
| Record name | Benzene, 1,3-dibromo-5-(pentyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121515-32-8 | |
| Record name | Benzene, 1,3-dibromo-5-(pentyloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-dibromo-5-(pentyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Dibromo 5 Pentoxybenzene
Precursor Synthesis and Regioselective Functionalization
The cornerstone of synthesizing 1,3-Dibromo-5-pentoxybenzene is the creation of an intermediate that already possesses the 1,3,5-substitution pattern. This requires strategic functionalization, as direct bromination of phenol (B47542) or benzene (B151609) does not yield the desired meta,meta-disubstituted product in high yield.
3,5-Dibromophenol (B1293799) is a critical precursor for the target molecule. Its synthesis can be approached through several routes. One common laboratory method involves the demethylation of 3,5-dibromophenyl methyl ether. In this procedure, the ether is refluxed with a strong acid like hydrobromic acid (HBr) to cleave the methyl-oxygen bond, yielding the desired phenol. guidechem.com
Another approach starts with materials that naturally favor the 1,3,5-substitution pattern, such as phloroglucinol (B13840) (1,3,5-trihydroxybenzene). sci-hub.se Controlled bromination of phloroglucinol or its derivatives can lead to the desired dibrominated structure. sci-hub.secdnsciencepub.com For instance, the reaction of phloroglucinol with two to three equivalents of bromine can produce di- and tribromophloroglucinol. cdnsciencepub.com Subsequent selective dehydroxylation or other functional group manipulations can then lead to 3,5-Dibromophenol.
The properties of the key intermediate, 3,5-Dibromophenol, are summarized in the table below.
| Property | Value |
| Chemical Formula | C₆H₄Br₂O |
| CAS Number | 626-41-5 |
| Molecular Weight | 251.9 g/mol |
| Melting Point | 79-83 °C |
| Boiling Point | 122 °C (at 3 mmHg) |
| Data sourced from Guidechem. guidechem.com |
Achieving a 1,3,5-trisubstituted pattern on a benzene ring requires careful strategic planning due to the directing effects of substituents in electrophilic aromatic substitution. researchgate.netacs.org Halogens, such as bromine, are deactivating yet ortho-, para-directing substituents. youtube.com Therefore, introducing a bromine atom onto a benzene ring and then attempting a second bromination will result in 1,2- and 1,4-dibromobenzene, not the 1,3-isomer.
To control substitution for a 1,3,5-pattern, chemists often employ starting materials where the desired orientation is pre-established or use a sequence of reactions that directs substituents to the meta positions. rsc.org For instance, starting with a meta-directing group allows for the introduction of a second substituent at the meta position. However, for a 1,3,5-arrangement, a more common strategy is to begin with a precursor like phloroglucinol or 1,3,5-triaminobenzene, which has the required substitution pattern inherent in its structure. sci-hub.secdnsciencepub.com
Directed Bromination Approaches for Aromatic Ether Substrates
An alternative synthetic strategy would be to first synthesize pentoxybenzene and then attempt to introduce the two bromine atoms. However, this approach is not viable for producing this compound due to the directing effects of the alkoxy group.
The pentoxy group (-OC₅H₁₁) is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution. libretexts.org More importantly, it is a strong ortho-, para-director. msu.edu When an aromatic ether like anisole (B1667542) (methoxybenzene), a close analogue of pentoxybenzene, undergoes bromination, the bromine atoms are directed almost exclusively to the ortho and para positions. libretexts.orgmsu.edunih.gov
Therefore, the direct bromination of pentoxybenzene would yield a mixture of 1-bromo-2-pentoxybenzene and 1-bromo-4-pentoxybenzene, followed by further bromination to products like 2,4-dibromo-1-pentoxybenzene. The desired 1,3-dibromo isomer (3,5-dibromopentoxybenzene) would not be formed in any significant quantity. msu.edu This regiochemical outcome makes this synthetic route unsuitable for the target compound.
| Synthetic Route | Reactant | Major Bromination Products | Desired Product Formation |
| Directed Bromination | Pentoxybenzene | 1-Bromo-2-pentoxybenzene, 1-Bromo-4-pentoxybenzene | No |
| Precursor Synthesis | 3,5-Dibromophenol + 1-Bromopentane | This compound | Yes |
| Comparison of synthetic outcomes. |
Electrophilic Aromatic Substitution for Halogenation in Aromatic Ethers
Electrophilic aromatic substitution (EAS) is a foundational reaction class for functionalizing aromatic compounds. organicchemistrytutor.combyjus.com In the context of aromatic ethers, the alkoxy group (-OR) is a strong activating group, donating electron density to the aromatic ring through resonance and making it more nucleophilic. organicmystery.com This heightened reactivity facilitates halogenation, often allowing it to proceed under milder conditions than for non-activated rings like benzene. wikipedia.org
The mechanism for the electrophilic bromination of an aromatic ether involves the attack of the electron-rich aromatic ring on an electrophilic bromine source, such as molecular bromine (Br₂) polarized by a Lewis acid catalyst (e.g., FeBr₃). libretexts.org This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org A base then removes a proton from the carbon atom bearing the new bromine substituent, restoring aromaticity and yielding the brominated aromatic ether. libretexts.org
Key characteristics of this reaction for aromatic ethers include:
High Reactivity : The activating nature of the alkoxy group means that catalysts are not always necessary, and reactions can proceed rapidly. organicmystery.comwikipedia.org
Regioselectivity : The alkoxy group directs incoming electrophiles primarily to the ortho and para positions. This directive effect is a critical consideration in multi-step syntheses aiming for a meta-substitution pattern, as seen in the target molecule.
Application of Selective Brominating Agents (e.g., Pyridinium (B92312) Hydrobromide Perbromide, N-Bromosuccinimide)
To achieve greater control and selectivity while avoiding the hazards of handling elemental bromine, several alternative brominating agents are employed in organic synthesis.
N-Bromosuccinimide (NBS) is a versatile and convenient source of electrophilic bromine. wikipedia.org It is particularly useful for the bromination of electron-rich aromatic compounds, including aromatic ethers. wikipedia.orgmissouri.edu The reaction conditions can be tuned to favor specific outcomes; for instance, using dimethylformamide (DMF) as a solvent often leads to high para-selectivity. missouri.edu For activated aromatic substrates, reactions with NBS can be rapid and high-yielding, often catalyzed by acid. researchgate.net The mechanism can involve the direct reaction of the aromatic ring with NBS or the in-situ generation of a low concentration of Br₂.
Pyridinium Hydrobromide Perbromide (PHPB) , also known as pyridinium tribromide, is another solid, stable, and easily handled reagent that serves as a source of bromine. researchgate.netorganic-chemistry.org It is considered a milder brominating agent and can offer enhanced selectivity in the bromination of sensitive substrates like aromatic ethers and amines. researchgate.netacs.org PHPB releases bromine in a controlled manner, which helps to prevent over-bromination and the formation of undesired byproducts. researchgate.net Its application in aqueous polar solvents has been shown to be effective for the selective bromination of various aromatic ethers. researchgate.net
Below is a comparative table of these selective brominating agents.
Table 1: Comparison of Selective Brominating Agents
| Feature | N-Bromosuccinimide (NBS) | Pyridinium Hydrobromide Perbromide (PHPB) |
|---|---|---|
| Physical State | White crystalline solid wikipedia.org | Reddish-orange crystalline solid |
| Handling | Easier and safer to handle than Br₂ missouri.edu | Solid, stable, and easy to handle researchgate.net |
| Reactivity | Potent brominating agent for activated rings missouri.edu | Milder brominating agent researchgate.net |
| Selectivity | Good; can be influenced by solvent (e.g., high para-selectivity in DMF) wikipedia.orgmissouri.edu | High selectivity, useful for sensitive substrates researchgate.netacs.org |
| Primary Use | Electrophilic bromination of phenols, anilines, and ethers; allylic/benzylic bromination wikipedia.org | Selective bromination of aromatic ethers and amines researchgate.net |
| Byproducts | Succinimide | Pyridinium hydrobromide |
Catalytic and Oxidative Bromination Techniques
Catalytic and oxidative methods provide alternative pathways for bromination that often align with the principles of green chemistry by avoiding stoichiometric use of hazardous reagents. These techniques generate an electrophilic bromine species (Br⁺) in situ from a more benign bromide source, such as ammonium (B1175870) bromide (NH₄Br) or sodium bromide (NaBr). jalsnet.com
Oxidative Bromination involves the use of an oxidant (e.g., hydrogen peroxide, H₂O₂) in the presence of a bromide salt. The oxidant converts the bromide ion (Br⁻) into an electrophilic brominating agent. researchgate.net This approach is environmentally benign as the primary byproduct is often water. The reaction is typically performed in an aqueous or biphasic medium. jalsnet.com For instance, the combination of H₂O₂ and HBr has been used for the bromination of aromatic compounds. jalsnet.com
Catalytic Bromination employs a catalyst to facilitate the oxidative process. Iodine, for example, has emerged as a versatile and environmentally friendly catalyst for numerous organic transformations, including the bromination of aryl ethers using NBS. researchgate.netbit.edu.cn The catalytic cycle involves the formation of a more potent electrophilic species, enhancing the reaction rate and efficiency. Other systems may use catalysts like vanadium-based compounds or gold salts to activate the brominating agent or the substrate. researchgate.netresearchgate.net
These methods offer several advantages:
Safety : They avoid the direct use of highly toxic and corrosive molecular bromine.
Atom Economy : They can utilize bromide salts, improving the atom economy with respect to bromine.
Environmental Impact : Oxidants like H₂O₂ produce water as a byproduct, reducing hazardous waste. researchgate.net
Advanced Synthetic Strategies and Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound can be designed to incorporate principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. msu.eduebin.pub
Advanced synthetic strategies focus on improving efficiency and sustainability. This can involve:
Catalysis : As discussed, using catalytic amounts of a substance (like iodine or a transition metal) instead of stoichiometric reagents minimizes waste and can enable reactions under milder conditions (Principle 9). bit.edu.cnmsu.edu
Use of Safer Reagents and Solvents : Replacing elemental bromine with solid carriers like NBS or PHPB enhances safety (Principle 3). msu.edu Furthermore, oxidative methods that use H₂O₂ as the oxidant are preferable as they produce water instead of hazardous byproducts (Principle 1). researchgate.netmsu.edu The development of reactions in greener solvents like water or ionic liquids also aligns with these goals (Principle 5). nih.gov
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle (Principle 2). msu.edu Oxidative bromination techniques that utilize bromide salts can offer better atom economy for the halogen compared to methods using Br₂, where one equivalent of HBr is generated as waste. researchgate.net
Energy Efficiency : Microwave-assisted synthesis is an advanced strategy that can significantly reduce reaction times and energy consumption by enabling rapid and efficient heating (Principle 6). nih.gov
The table below summarizes how green chemistry principles can be applied to the synthesis of the target compound.
Table 2: Application of Green Chemistry Principles in the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis | Example |
|---|---|---|
| 1. Waste Prevention | Use of catalytic methods and high-yield reactions to minimize byproducts. | Employing an H₂O₂/HBr system where the main byproduct is water. jalsnet.comresearchgate.net |
| 3. Less Hazardous Synthesis | Avoiding the use of elemental bromine. | Using N-Bromosuccinimide (NBS) or Pyridinium Hydrobromide Perbromide (PHPB) as bromine sources. wikipedia.orgresearchgate.net |
| 5. Safer Solvents & Auxiliaries | Performing reactions in environmentally benign solvents. | Utilizing water as a solvent in certain oxidative bromination procedures. jalsnet.comnih.gov |
| 8. Reduce Derivatives | Choosing synthetic routes that avoid the need for protecting and deprotecting functional groups. | Direct selective bromination of a suitable precursor without needing to protect other sites. |
| 9. Catalysis | Using catalysts to improve reaction efficiency and reduce waste. | Iodine-catalyzed bromination of an aromatic ether precursor. bit.edu.cn |
By integrating these advanced strategies and green principles, the synthesis of this compound and its precursors can be made more efficient, safer, and environmentally sustainable.
Advanced Spectroscopic and Structural Elucidation of 1,3 Dibromo 5 Pentoxybenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a complete structural assignment of 1,3-Dibromo-5-pentoxybenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.
Proton (¹H) NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Although specific experimental data for this compound is not available, a predicted ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the pentoxy group.
Expected ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H (C2-H, C6-H) | 7.0 - 7.3 | Doublet | 2H |
| Aromatic H (C4-H) | 6.8 - 7.1 | Triplet | 1H |
| O-CH₂ (pentoxy) | 3.9 - 4.1 | Triplet | 2H |
| CH₂ (pentoxy, β) | 1.7 - 1.9 | Multiplet | 2H |
| CH₂ (pentoxy, γ) | 1.3 - 1.5 | Multiplet | 2H |
| CH₂ (pentoxy, δ) | 1.3 - 1.5 | Multiplet | 2H |
| CH₃ (pentoxy) | 0.8 - 1.0 | Triplet | 3H |
Note: This is a generalized prediction. Actual chemical shifts and coupling constants would need to be determined experimentally.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-O (aromatic) | 158 - 162 |
| C-Br (aromatic) | 120 - 125 |
| C-H (aromatic, C2, C6) | 115 - 120 |
| C-H (aromatic, C4) | 105 - 110 |
| O-CH₂ (pentoxy) | 68 - 72 |
| CH₂ (pentoxy, β) | 28 - 32 |
| CH₂ (pentoxy, γ) | 22 - 26 |
| CH₂ (pentoxy, δ) | 22 - 26 |
| CH₃ (pentoxy) | 13 - 15 |
Note: This is a generalized prediction. Actual chemical shifts would need to be determined experimentally.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Insights
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): A COSY experiment on this compound would show correlations between adjacent protons. For instance, the protons of the O-CH₂ group would show a correlation with the adjacent CH₂ group in the pentoxy chain. Similarly, the aromatic protons would show correlations with their neighbors.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would reveal one-bond correlations between protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule.
Without experimental data, specific correlations cannot be listed.
Mass Spectrometry for Molecular Structure Confirmation and Isomer Differentiation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. The molecular formula of this compound is C₁₁H₁₄Br₂O.
Predicted High-Resolution Mass Spectrometry Data:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 320.94841 | 148.3 |
| [M+Na]⁺ | 342.93035 | 158.8 |
| [M-H]⁻ | 318.93385 | 154.9 |
| [M+NH₄]⁺ | 337.97495 | 167.2 |
| [M+K]⁺ | 358.90429 | 143.3 |
| [M+H-H₂O]⁺ | 302.93839 | 156.2 |
| [M+HCOO]⁻ | 364.93933 | 164.5 |
| [M+CH₃COO]⁻ | 378.95498 | 207.7 |
| [M+Na-2H]⁻ | 340.91580 | 154.8 |
| [M]⁺ | 319.94058 | 184.3 |
| [M]⁻ | 319.94168 | 184.3 |
Data sourced from PubChemLite, representing predicted Collision Cross Section (CCS) values. uni.lu
The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile compounds like this compound and for identifying any volatile impurities.
In a GC-MS analysis, a sample is vaporized and injected into a gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded.
For this compound, a GC-MS analysis would provide a chromatogram showing a major peak corresponding to the compound, with the retention time being characteristic of its volatility. The area of this peak would be proportional to its purity. Any smaller peaks would indicate the presence of impurities, which could be identified by their mass spectra. The mass spectrum of the main peak would be expected to show the molecular ion and a fragmentation pattern consistent with the structure of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Non-Volatile Species Characterization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the separation, detection, and structural elucidation of non-volatile compounds. For this compound, LC-MS/MS analysis would provide crucial information on its molecular weight and fragmentation patterns, aiding in its unequivocal identification.
In a typical analysis, the molecule would first be ionized, likely forming a protonated molecule [M+H]⁺ in positive ion mode. Due to the presence of two bromine atoms, the molecular ion peak would exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), leading to a distinctive M:M+2:M+4 peak ratio of approximately 1:2:1 in the mass spectrum for a dibrominated compound.
Subsequent tandem mass spectrometry (MS/MS) would involve the fragmentation of the parent ion. The fragmentation of aryl ethers typically involves cleavage of the ether bond and fragmentation of the alkyl chain. researchgate.netlibretexts.org Key fragmentation pathways expected for this compound would include:
Alpha-cleavage of the C-C bond next to the oxygen atom.
Cleavage of the C-O ether bond , which can result in the formation of a dibromophenoxy cation or a pentyl cation.
Loss of the pentyl chain through various fragmentation mechanisms, leading to a stable dibromophenol fragment.
Fragmentation within the pentyl chain , following patterns typical for alkanes, with successive losses of CH₂ units. libretexts.org
A specialized LC-MS method with negative-ion electrospray ionization and induced in-source fragmentation could also be employed to selectively detect brominated compounds by monitoring for the characteristic bromide ions at m/z 79 and 81.
Predicted LC-MS/MS Fragmentation Data for this compound
| Predicted Fragment Ion | Structure | m/z (Monoisotopic) | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | [C₁₁H₁₅Br₂O]⁺ | 323.95 | Molecular Ion |
| [M - C₅H₁₀]⁺ | [C₆H₅Br₂O]⁺ | 250.87 | Loss of pentene from the pentoxy chain |
| [C₅H₁₁]⁺ | [C₅H₁₁]⁺ | 71.12 | Cleavage of the C(aryl)-O bond |
Note: The m/z values are predicted for the most abundant isotopes and would be accompanied by a characteristic bromine isotope pattern.
Vibrational Spectroscopy for Functional Group and Bond Characterization
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
Key expected vibrational modes include:
Aromatic C-H Stretching: These vibrations typically appear just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹. libretexts.org
Aliphatic C-H Stretching: The pentoxy group will give rise to strong absorptions from sp³ C-H stretching, typically in the 2960-2850 cm⁻¹ region.
Aromatic C=C Stretching: The benzene (B151609) ring will produce characteristic bands in the 1600-1450 cm⁻¹ region. For 1,3,5-trisubstituted benzenes, bands are expected near 1600 cm⁻¹ and 1470 cm⁻¹. pressbooks.pub
C-O-C (Ether) Stretching: Aryl-alkyl ethers exhibit strong, characteristic asymmetric and symmetric stretching bands. The asymmetric C-O-C stretch is expected around 1250-1200 cm⁻¹, while the symmetric stretch appears near 1050-1010 cm⁻¹.
C-Br Stretching: The vibrations for the carbon-bromine bonds are found in the fingerprint region of the spectrum, typically between 680 and 515 cm⁻¹.
Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring gives rise to characteristic OOP bending bands. For a 1,3,5-trisubstituted ring, strong bands are expected in the 880-860 cm⁻¹ and 730-675 cm⁻¹ regions. spectroscopyonline.com
Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | -CH₂, -CH₃ | 2960 - 2850 | Strong |
| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 | Medium |
| Asymmetric C-O-C Stretch | Ar-O-Alkyl | 1250 - 1200 | Strong |
| Symmetric C-O-C Stretch | Ar-O-Alkyl | 1050 - 1010 | Strong |
| C-H Out-of-Plane Bend | 1,3,5-Trisubstituted | 880 - 675 | Strong |
Crystallographic Analysis for Solid-State Molecular Architecture
Single Crystal X-ray Diffraction (SC-XRD) for Determining Molecular Conformation and Intermolecular Interactions
Single Crystal X-ray Diffraction (SC-XRD) provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a crystal structure for this compound has not been reported, analysis of related halogenated aromatic compounds allows for a detailed prediction of its likely solid-state architecture. researchgate.netmdpi.com
The crystal packing would be governed by a variety of non-covalent interactions. The bromine atoms are expected to play a crucial role, participating in halogen bonding. researchgate.net A halogen bond is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. researchgate.net Potential intermolecular interactions include:
C-Br···Br Halogen Bonds: These interactions can adopt either a linear (Type I) or a bent (Type II) geometry and are significant in organizing molecules in the crystal lattice.
C-Br···π Interactions: The bromine atom can interact with the electron-rich π-system of an adjacent benzene ring. Studies on similar 1,4-dibromo-2,5-bis(alkoxy)benzene derivatives show these interactions can dominate the crystal packing. mdpi.com
C-H···Br Hydrogen Bonds: The bromine atoms can act as weak hydrogen bond acceptors, interacting with aromatic or aliphatic C-H donors from neighboring molecules.
Van der Waals Forces: The flexible pentoxy chains would pack in a manner that maximizes van der Waals interactions, likely adopting an extended, all-trans conformation to facilitate efficient packing. mdpi.com
Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |
|---|---|---|---|
| Halogen Bond | C-Br | Br | Distances near or less than the sum of van der Waals radii (~3.70 Å) |
| Halogen Bond | C-Br | π-system (Arene) | Br···Ring centroid distance ~3.5 Å |
| Hydrogen Bond | C-H | Br | H···Br distance < 3.0 Å |
Chemical Reactivity and Transformation Pathways of 1,3 Dibromo 5 Pentoxybenzene
Investigation of Aromatic Ring Reactivity
The reactivity of the benzene (B151609) ring in 1,3-Dibromo-5-pentoxybenzene is significantly influenced by the electronic effects of its substituents. The pentoxy group (–OC5H11) is a strong activating group due to the lone pairs on the oxygen atom, which can be donated into the aromatic π-system through resonance. This increases the electron density of the ring, making it more susceptible to attack by electrophiles. Conversely, the bromine atoms are deactivating groups due to their inductive electron-withdrawing effect, yet they act as ortho, para-directors because of resonance effects.
The positions available for substitution on the ring are C2, C4, and C6. The directing effects of all three substituents converge on these positions:
Pentoxy group (at C5): Directs to ortho positions (C4, C6) and the para position (C2).
Bromo group (at C1): Directs to ortho positions (C2, C6) and the para position (C4).
Bromo group (at C3): Directs to ortho positions (C2, C4) and the para position (C6).
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |
|---|---|---|---|---|
| -OC₅H₁₁ (Pentoxy) | C5 | +R >> -I (Resonance Donating) | Strongly Activating | Ortho, Para (to C2, C4, C6) |
| -Br (Bromo) | C1 | -I > +R (Inductive Withdrawing) | Deactivating | Ortho, Para (to C2, C4, C6) |
| -Br (Bromo) | C3 | -I > +R (Inductive Withdrawing) | Deactivating | Ortho, Para (to C2, C4, C6) |
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com
This compound is not well-suited for the SNAr mechanism. The pentoxy group is electron-donating, which destabilizes the carbanionic intermediate required for this pathway. masterorganicchemistry.com The bromine atoms are only weakly electron-withdrawing. Consequently, displacing one of the bromine atoms with a nucleophile via the addition-elimination (SNAr) pathway is highly unfavorable and would require extreme conditions, if it proceeds at all.
An alternative pathway, the elimination-addition (benzyne) mechanism, can occur with very strong bases like sodium amide (NaNH₂), but this is a less common substitution pattern for this type of substrate.
Radical reactions involving the aromatic core of this compound are primarily centered on the homolytic cleavage of the carbon-bromine bonds. chemistrysteps.com While radical substitution on the aromatic ring itself is not a common pathway under typical conditions, the C-Br bonds can be broken using energy from heat or UV light to generate an aryl radical. byjus.compressbooks.publibretexts.org
This process, known as homolysis, involves the even splitting of the bonding electrons, with one electron going to the carbon atom and one to the bromine atom. aakash.ac.in
Ar-Br → Ar• + Br•The resulting aryl radical is a highly reactive intermediate. libretexts.orgfiveable.me It can participate in various subsequent reactions, such as abstracting a hydrogen atom from a solvent molecule or engaging in radical-mediated coupling processes. The formation of this radical intermediate is a key step in certain transformations, although it is generally less controlled than the ionic pathways involved in electrophilic or nucleophilic substitutions. ma.edu Radical bromination of aromatic compounds typically proceeds through an electrophilic substitution mechanism rather than a free radical chain reaction on the ring itself. byjus.com
Reactions at the Bromine Centers
The two bromine atoms are the most reactive sites on this compound for many important synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.
Aryl bromides are excellent substrates for a wide range of palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. This compound can undergo mono- or di-substitution, allowing for the sequential or simultaneous formation of new bonds at the C1 and C3 positions.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming new carbon-carbon single bonds.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnih.gov The reaction proceeds via oxidative addition, migratory insertion, and β-hydride elimination. libretexts.org
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It is catalyzed by both palladium and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org
Ullmann Reaction: The Ullmann reaction is a copper-catalyzed coupling. wikipedia.org The classic version creates symmetric biaryl compounds, while Ullmann-type reactions can form C-O, C-N, and C-S bonds, for example, by coupling the aryl bromide with phenols, amines, or thiols. organic-chemistry.orgorganic-chemistry.orgnih.gov
The presence of two bromine atoms allows for stepwise functionalization, potentially leading to unsymmetrical products if the reactivity of the two C-Br bonds can be differentiated, or for the creation of larger, more complex structures through double coupling reactions.
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Typical Product Type |
|---|---|---|---|---|
| Suzuki | Organoboron Reagent (R-B(OH)₂) | Pd(0) catalyst + Base | Aryl-Aryl or Aryl-Alkyl (C-C) | Substituted Biaryls, Alkylarenes |
| Heck | Alkene (R-CH=CH₂) | Pd(0) catalyst + Base | Aryl-Vinyl (C-C) | Stilbenes, Cinnamates |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst + Cu(I) + Base | Aryl-Alkynyl (C-C) | Substituted Alkynes |
| Ullmann | Another Aryl Halide or Nucleophile (e.g., R-OH) | Copper (Cu) catalyst | Aryl-Aryl (C-C) or Aryl-O/N/S | Biaryls, Diaryl Ethers |
Halogen-metal exchange is a powerful technique for converting an aryl halide into a highly reactive organometallic reagent. wikipedia.org Treating this compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), can replace one of the bromine atoms with a lithium atom. This reaction is typically very fast and is often performed at low temperatures to prevent side reactions.
Ar-Br + R-Li → Ar-Li + R-Br
Alternatively, reaction with magnesium metal can form a Grignard reagent. researchgate.netyoutube.com
Ar-Br + Mg → Ar-MgBr
For a dibrominated substrate, achieving selective mono-exchange can be challenging but is often possible by carefully controlling stoichiometry and temperature. nih.gov The resulting organolithium or Grignard reagent is a potent nucleophile and can react with a vast array of electrophiles to introduce new functional groups onto the aromatic ring. This two-step sequence—halogen-metal exchange followed by quenching with an electrophile—provides access to a wide variety of derivatives that are not directly accessible through other substitution methods.
| Electrophile | Reagent Example | Resulting Functional Group |
|---|---|---|
| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |
| Aldehyde | R-CHO | Secondary Alcohol (-CH(OH)R) |
| Ketone | R-CO-R' | Tertiary Alcohol (-C(OH)RR') |
| Ester | R-COOR' | Ketone or Tertiary Alcohol |
| Epoxide | Ethylene Oxide | Hydroxyethyl group (-CH₂CH₂OH) |
| Borate Ester | B(OR)₃ | Boronic Ester (-B(OR)₂) |
Reactivity of the Pentoxy Ether Linkage
The reactivity of this compound is significantly influenced by the pentoxy ether linkage. This functional group, an alkyl aryl ether, is generally stable but can undergo specific transformations under certain conditions, primarily involving the cleavage of the carbon-oxygen bond.
The cleavage of the ether bond in alkyl aryl ethers is a fundamental reaction in organic synthesis, often employed for the deprotection of phenolic hydroxyl groups. wikipedia.org Due to their general stability, ethers require strong reagents to break the C-O bond. wikipedia.orgopenstax.org The reaction typically proceeds via acid-catalyzed nucleophilic substitution, following either an SN1 or SN2 mechanism depending on the structure of the alkyl group. wikipedia.orgchemistrysteps.com
In the case of this compound, the ether linkage involves a primary alkyl group (pentyl). Therefore, cleavage reactions are expected to proceed via an SN2 mechanism. openstax.org This process begins with the protonation of the ether oxygen by a strong acid, which converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.commasterorganicchemistry.com Subsequently, a nucleophile attacks the electrophilic carbon of the alkyl group, displacing the alcohol and cleaving the ether bond. rsc.org
Common Reagents for Ether Cleavage:
Boron Tribromide (BBr₃): BBr₃ is a highly effective and widely used Lewis acid for cleaving aryl alkyl ethers. core.ac.uknih.gov The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. pearson.com This coordination makes the alkyl group susceptible to nucleophilic attack by a bromide ion. pearson.com Recent studies using density functional theory suggest a more complex mechanism where one equivalent of BBr₃ can cleave up to three equivalents of an aryl ether. nih.govresearchgate.net The reaction proceeds through a dynamic equilibrium at the boron center that stabilizes the bromide until it is needed for the nucleophilic attack. core.ac.uk
Hydrohalic Acids (HBr and HI): Strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are classic reagents for ether cleavage. rsc.orgpearson.com HCl is generally not effective. openstax.org The reaction requires heating with a concentrated acid solution. rsc.org The ether oxygen is first protonated to form an oxonium ion. The halide anion (Br⁻ or I⁻), being a good nucleophile, then attacks the less sterically hindered carbon of the pentyl group in an SN2 reaction, yielding 3,5-dibromophenol (B1293799) and 1-bromopentane. openstax.orgchemistrysteps.com If an excess of the hydrohalic acid is used, any alcohol formed as an intermediate can be further converted to an alkyl halide. masterorganicchemistry.com
Pyridine (B92270) Hydrochloride: Molten pyridine hydrochloride is another reagent capable of cleaving aryl alkyl ethers, though it often requires high temperatures, sometimes up to 200 °C. rsc.org Microwave irradiation has been shown to facilitate this reaction under solvent-free conditions, leading to high yields of the deprotected phenol (B47542). semanticscholar.org
The table below summarizes various reagents and general conditions used for the cleavage of alkyl aryl ethers, which are applicable to this compound.
| Reagent | General Conditions | Mechanism | Products from this compound |
| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) | Lewis acid-assisted SN2 | 3,5-Dibromophenol and 1-Bromopentane |
| Hydrobromic Acid (HBr) | Concentrated aqueous solution, heat | Acid-catalyzed SN2 | 3,5-Dibromophenol and 1-Bromopentane |
| Hydroiodic Acid (HI) | Concentrated aqueous solution, heat | Acid-catalyzed SN2 | 3,5-Dibromophenol and 1-Iodopentane |
| Pyridine Hydrochloride | Molten salt, high temperature (~200°C) or microwave | Acid-catalyzed SN2 | 3,5-Dibromophenol and 1-Chloropentane |
While less common than ether cleavage, the alkyl chain of an ether can undergo oxidative transformation. The position most susceptible to oxidation is the α-carbon (the carbon atom attached to the ether oxygen) due to the influence of the adjacent oxygen atom.
One reported method for the oxidative cleavage of methyl ethers involves using anhydrous chromium trioxide in acetic acid. rsc.org This reaction converts the methyl ether into a formate (B1220265) ester, which can then be hydrolyzed to the corresponding alcohol. For example, hexadecyl methyl ether was oxidized to hexadecyl formate in approximately 50% yield. rsc.org
Applying this principle to this compound, oxidation would likely target the methylene (B1212753) group adjacent to the aryl ether oxygen. This could potentially lead to the formation of an ester, which upon hydrolysis would yield 3,5-dibromophenol and pentanoic acid or related oxidation products. However, the specific products would depend on the strength of the oxidizing agent and the reaction conditions. Such oxidative pathways are generally less synthetically useful for deprotection compared to the cleavage reactions described previously due to lower yields and potential for side reactions on the aromatic ring, especially with strong oxidizing agents.
Photochemical and Chemical Degradation Mechanisms in Model Systems
The environmental fate of halogenated aromatic compounds is of significant interest. The photochemical and chemical degradation of this compound can be inferred from studies on structurally similar molecules, such as polybrominated diphenyl ethers (PBDEs) and other brominated flame retardants. nih.govepa.gov
The primary degradation pathway for brominated aromatic compounds upon exposure to ultraviolet (UV) light is reductive debromination. nih.govepa.gov This process involves the cleavage of the carbon-bromine (C-Br) bond, which is generally weaker than the C-H, C-C, or C-O bonds within the molecule. nih.gov The photolysis of PBDEs in hexane, for instance, has been shown to proceed through consecutive reductive debromination, yielding less-brominated congeners as the principal photoproducts. epa.gov
For this compound, UV irradiation would likely lead to the stepwise removal of bromine atoms from the aromatic ring, forming 1-bromo-5-pentoxybenzene and subsequently pentoxybenzene. The rate of degradation is influenced by several factors, including the wavelength of light, the solvent, and the presence of other substances. nih.gov Studies on new brominated flame retardants (NBFRs) have shown that degradation rates are significantly higher under shorter UV wavelengths (180–334 nm) compared to visible light (400–700 nm). nih.gov
The degradation kinetics for such compounds often follow pseudo-first-order kinetics. nih.govepa.gov The table below presents the photodegradation half-lives of several PBDE congeners in hexane, which can serve as a model for estimating the photochemical persistence of this compound.
| Compound | Number of Bromine Atoms | Half-life (hours) in Hexane |
| BDE-183 | 7 | 0.26 |
| BDE-153 | 6 | 0.58 |
| BDE-99 | 5 | 0.73 |
| BDE-47 | 4 | 2.14 |
| BDE-100 | 5 | 6.46 |
| BDE-28 | 3 | 2.65 |
| (Data sourced from a study on PBDE photodegradation) epa.gov |
The data indicates that the photochemical reaction rates tend to decrease with a decreasing number of bromine substituents. epa.gov In addition to photolysis, chemical degradation can occur. For instance, some brominated aromatic pollutants can undergo hydrodehalogenation in the presence of metal catalysts, such as copper-based systems. researchgate.net In environmental systems like soil, the presence of minerals and humic acid can also significantly affect the rate of photodegradation, sometimes inhibiting the process. researchgate.net
Theoretical and Computational Chemistry Investigations of 1,3 Dibromo 5 Pentoxybenzene
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of chemical bonds are fundamental to a molecule's stability and reactivity. Computational methods allow for a detailed examination of these characteristics.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized geometry and ground state electronic properties of molecules. For 1,3-Dibromo-5-pentoxybenzene, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the lowest energy conformation.
| Parameter | Calculated Value |
|---|---|
| C1-Br Bond Length | ~1.90 Å |
| C3-Br Bond Length | ~1.90 Å |
| C5-O Bond Length | ~1.37 Å |
| O-C(pentyl) Bond Length | ~1.43 Å |
| C-C (aromatic) Bond Length | ~1.39 - 1.40 Å |
| C-Br-C Bond Angle | - |
| C-O-C Bond Angle | ~118° |
This table is illustrative, showing typical values for similar compounds, as specific pre-computed data for this compound is not available in the cited search results.
Frontier Molecular Orbital (FMO) Theory for Reactivity Insights (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. For this compound, the electron-donating pentoxy group and the electron-withdrawing bromine atoms would influence the energies of these frontier orbitals.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 eV |
| LUMO | -0.8 eV |
| HOMO-LUMO Gap (ΔE) | 5.7 eV |
This table presents hypothetical energy values typical for substituted benzenes to illustrate the concept. A larger gap generally signifies greater molecular stability.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution within a molecule and predict how it will interact with other species. walisongo.ac.id The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.
Typically, red regions correspond to negative electrostatic potential, indicating areas of high electron density that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. Green and yellow areas denote intermediate or near-zero potential.
For this compound, the MEP map would likely show a region of negative potential (red) around the oxygen atom of the pentoxy group due to its lone pairs of electrons. The aromatic ring itself would show nuanced potential distribution. The areas around the bromine atoms might exhibit a region of positive potential along the C-Br bond axis, known as a "sigma-hole," which can participate in halogen bonding. researchgate.net Such a map is crucial for understanding non-covalent interactions and predicting sites of chemical reactions. walisongo.ac.id
Computational Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret complex experimental spectra. cardiff.ac.uk
Simulated NMR Chemical Shifts and Coupling Constants for Corroborating Experimental Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. modgraph.co.uk These calculations are typically performed on the DFT-optimized geometry of the molecule.
By comparing the computed chemical shifts with experimental data, chemists can confirm proposed structures and assign specific resonances to the correct atoms in the molecule. nih.govmdpi.com Deviations between calculated and experimental values are often minimal, making this a reliable tool for structural verification. modgraph.co.uk
| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
|---|---|---|
| C1/C3 (C-Br) | 123.5 | - |
| C2 | 116.0 | 7.25 |
| C4/C6 | 125.0 | 7.10 |
| C5 (C-O) | 160.0 | - |
| O-CH₂ | 68.5 | 3.95 |
| -CH₂-CH₂- | 29.0 | 1.75 |
| -CH₂-CH₂-CH₂- | 22.5 | 1.45 |
| -CH₂-CH₃ | 14.0 | 0.95 |
This table contains hypothetical NMR chemical shifts for this compound, calculated to illustrate the expected values for such a compound. These values serve to demonstrate the application of computational chemistry in spectral prediction.
Computed Vibrational Frequencies (IR and Raman) for Spectroscopic Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on its characteristic vibrational modes. cardiff.ac.uk DFT calculations can predict these vibrational frequencies with a high degree of accuracy. researchgate.netresearchgate.net
The computed spectrum can be used to assign the bands in an experimental IR or Raman spectrum to specific molecular motions, such as C-H stretching, C-C ring breathing, or C-Br stretching. esisresearch.org Although calculated frequencies are often systematically higher than experimental ones (due to the harmonic approximation), they can be adjusted using scaling factors to achieve excellent agreement with experimental data. researchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(C-H) aromatic | 3100 - 3050 | Aromatic C-H stretch |
| ν(C-H) aliphatic | 2960 - 2870 | Pentyl group C-H stretch |
| ν(C=C) | 1600 - 1580 | Aromatic ring stretch |
| δ(CH₂) | 1470 - 1450 | Aliphatic CH₂ scissoring |
| ν(C-O) | 1250 - 1200 | Aryl-alkyl ether stretch |
| ν(C-Br) | 700 - 550 | C-Br stretch |
This table provides an illustrative set of predicted vibrational frequencies and their assignments for this compound, based on characteristic frequencies for similar functional groups.
Reaction Mechanism and Pathway Elucidation
The study of reaction mechanisms through computational chemistry provides invaluable insights into the dynamics of chemical transformations. For a molecule like this compound, understanding its reactivity is crucial for predicting its behavior in various chemical environments and for designing novel synthetic routes.
Transition State Modeling for Elementary Reaction Steps
Transition state theory is a cornerstone of computational reaction dynamics. Modeling the transition state of a reaction involving this compound would allow for the determination of activation energies and the prediction of reaction rates. For instance, in a potential nucleophilic aromatic substitution reaction, computational models could identify the geometry and energy of the transition state as the nucleophile attacks the aromatic ring and displaces a bromide ion. This would involve complex calculations to map the potential energy surface and locate the saddle point corresponding to the transition state. The influence of the pentoxy group and the two bromine atoms on the stability of the transition state could be quantified, offering a deeper understanding of the electronic and steric effects at play.
Conformational Landscape and Energetics of the Compound
The flexibility of the pentoxy group in this compound suggests a complex conformational landscape. Understanding the various possible conformations and their relative energies is essential for a complete picture of the molecule's properties and behavior.
Computational methods, such as density functional theory (DFT) and ab initio calculations, are powerful tools for exploring the conformational space of molecules. For this compound, these methods could be used to identify the different stable conformers arising from the rotation around the C-O bonds of the pentoxy chain. By calculating the potential energy as a function of specific dihedral angles, a detailed map of the conformational landscape can be constructed.
The results of such an analysis would likely reveal several low-energy conformers, each with a unique three-dimensional arrangement of the pentoxy chain relative to the dibrominated benzene (B151609) ring. The relative populations of these conformers at a given temperature could then be estimated using Boltzmann statistics. This information is critical, as the reactivity and spectroscopic properties of the molecule can be influenced by its conformational preferences.
While specific experimental or calculated data for this compound is not available in the reviewed literature, the following table illustrates the type of data that would be generated from a computational conformational analysis.
| Dihedral Angle(s) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |
| C1-O-Cα-Cβ | 0.00 | 65.2 |
| C1-O-Cα-Cβ | 60.00 | 20.5 |
| C1-O-Cα-Cβ | 180.00 | 14.3 |
| This is a hypothetical data table to illustrate the potential output of a computational study. |
Advanced Research Applications of 1,3 Dibromo 5 Pentoxybenzene in Materials Science and Synthetic Chemistry
Role as a Versatile Building Block in Complex Chemical Architectures
The strategic placement of two reactive bromine atoms and an alkoxy group on the benzene (B151609) ring makes 1,3-Dibromo-5-pentoxybenzene a valuable building block for creating intricate chemical structures. The bromine atoms can be selectively functionalized through various cross-coupling reactions, while the pentoxy group influences the solubility, processability, and self-assembly behavior of the resulting molecules.
One of the key features that enables the construction of complex architectures is the ability of the bromine atoms to participate in halogen bonding. researchgate.net This non-covalent interaction, where a halogen atom acts as an electrophilic center (a σ-hole), allows for the directional self-assembly of molecules into well-defined supramolecular structures. researchgate.net Research on analogous 1,3-dibromo-5-alkoxybenzene derivatives has demonstrated their capacity to form ordered monolayers and other supramolecular networks. researchgate.net The interplay between halogen bonding and van der Waals interactions, guided by the alkoxy chain, dictates the packing and resulting properties of these assemblies. This makes this compound a promising candidate for applications in crystal engineering, where the precise control of molecular arrangement is crucial for designing materials with specific optical or electronic properties. researchgate.net
Furthermore, the two bromine atoms can serve as handles for sequential or one-pot multi-component reactions. Palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings can be employed to introduce a wide variety of substituents at the 1 and 3 positions. libretexts.orgorganic-chemistry.orgnih.govresearchgate.netnih.govnih.gov This allows for the synthesis of complex, non-linear molecules with tailored functionalities. For instance, coupling with arylboronic acids (Suzuki), terminal alkynes (Sonogashira), or alkenes (Heck) can lead to the formation of extended π-conjugated systems, dendrimers, or macrocycles. The pentoxy group, by imparting solubility, facilitates the synthesis and purification of these often large and complex molecules.
Table 1: Potential Cross-Coupling Reactions with this compound
| Coupling Reaction | Reactant Partner | Potential Product Architecture |
| Suzuki Coupling | Arylboronic acid | Biaryl and polyaryl systems |
| Sonogashira Coupling | Terminal alkyne | Arylalkynes, conjugated polymers |
| Heck Coupling | Alkene | Substituted alkenes, stilbenes |
Exploration in Functional Materials Research
The incorporation of this compound into polymeric structures is an area of active research, particularly in the quest for functional materials with enhanced properties. The presence of bromine atoms in the polymer backbone can significantly influence its characteristics, most notably its thermal stability and flame retardancy. nih.govcetjournal.itmst.dkpinfa.eu
Brominated aromatic compounds are well-known for their flame-retardant properties. nih.govcetjournal.itmst.dkpinfa.eu Upon heating, they can release bromine radicals that interfere with the radical chain reactions of combustion in the gas phase. mst.dk Incorporating this compound as a monomer into polymers, such as poly(arylene ether)s, could therefore lead to materials with inherent flame retardancy. researchgate.netnasa.govsciprofiles.comwright.edu This is a significant advantage in applications where fire safety is a critical concern, such as in electronics and construction materials. The thermal stability of such polymers is also expected to be high, as the aromatic and bromine-carbon bonds are generally strong. cetjournal.itresearchgate.net
The synthesis of polymers from this compound can be envisioned through various polycondensation reactions. For example, it could be used as a monomer in Suzuki or other palladium-catalyzed polycondensations to create fully aromatic polymers. nsf.gov The flexible pentoxy side chain would enhance the solubility and processability of the resulting rigid-rod polymers, which are often difficult to process. This combination of a rigid backbone with flexible side chains is a common strategy for designing processable high-performance polymers.
Table 2: Potential Polymer Systems Incorporating this compound
| Polymer Class | Potential Synthesis Route | Key Properties |
| Poly(arylene ether)s | Nucleophilic Aromatic Substitution | High thermal stability, flame retardancy |
| Poly(p-phenylene)s | Suzuki Polycondensation | High thermal stability, conductivity (doped) |
| Poly(phenylene vinylene)s | Heck or Gilch Polycondensation | Electroluminescence, conductivity |
Development of Novel Synthetic Reagents or Catalytic Ligands Based on its Structure
The unique electronic and steric properties of this compound make it an attractive starting material for the development of novel synthetic reagents and catalytic ligands. The two bromine atoms provide anchor points for the introduction of coordinating moieties, which can then bind to metal centers to form catalysts.
One promising avenue is the synthesis of bidentate phosphine (B1218219) ligands. nih.govnih.govsigmaaldrich.com By performing a double lithium-halogen exchange followed by quenching with a suitable chlorophosphine, it is possible to introduce two phosphine groups onto the aromatic ring. The resulting ligand would have a rigid backbone, which is often desirable for creating well-defined metal complexes with specific catalytic activities. The pentoxy group could influence the solubility of the resulting metal complex and also sterically tune the catalytic pocket.
Another area of exploration is the synthesis of N-heterocyclic carbene (NHC) precursors. beilstein-journals.orgtcichemicals.comnih.govresearchgate.netscripps.edu NHCs have emerged as a powerful class of ligands for a wide range of catalytic reactions. Starting from this compound, a sequence of reactions could lead to the formation of a bis(imidazolium) salt, a direct precursor to a bidentate NHC ligand. Such a ligand would offer strong σ-donation and tunable steric bulk, properties that are highly sought after in modern catalyst design.
Table 3: Potential Ligand Architectures Derived from this compound
| Ligand Class | Synthetic Approach | Potential Catalytic Applications |
| Bidentate Phosphines | Dilithiation followed by reaction with chlorophosphine | Cross-coupling reactions, hydrogenation |
| Bidentate N-Heterocyclic Carbenes | Multi-step synthesis to form bis(imidazolium) salt | Cross-coupling reactions, metathesis |
Emerging Research Directions and Future Outlook for 1,3 Dibromo 5 Pentoxybenzene Studies
Integration of Artificial Intelligence and Machine Learning for Synthetic Route Design and Property Prediction
Synthetic Route Design: Computer-aided synthesis planning (CASP) tools, powered by machine learning (ML), can deconstruct the 1,3-Dibromo-5-pentoxybenzene molecule into simpler, commercially available precursors. The software evaluates potential reactions based on criteria such as yield, cost, and step-count, presenting chemists with viable and efficient strategies. For instance, an AI might compare the efficiency of a classical multi-step synthesis starting from 1,3,5-tribromobenzene (B165230) versus a route involving late-stage bromination of a pentoxybenzene precursor.
Property Prediction: Machine learning models are increasingly adept at predicting the physicochemical and electronic properties of molecules from their structure alone. By training on large datasets of known compounds, these models can estimate properties for this compound, such as its solubility, boiling point, and even its potential performance in specific applications (e.g., as a liquid crystal precursor or a pharmaceutical intermediate). This predictive capability accelerates the discovery process by allowing researchers to screen virtual derivatives before committing to laboratory synthesis.
Table 1: Application of AI/ML in the Study of this compound
| Application Area | AI/ML Tool/Technique | Potential Benefit for this compound |
|---|---|---|
| Retrosynthesis | Graph Convolutional Networks (GCNs), Monte-Carlo Tree Search | Identifies novel and efficient synthetic pathways from available starting materials. |
| Reaction Outcome Prediction | Deep Neural Networks (DNNs) | Predicts reaction yields and potential byproducts, optimizing experimental conditions. |
| Property Prediction | XGBoost, Deep Learning (e.g., Chemprop) | Estimates key physical, chemical, and electronic properties without initial synthesis. |
| New Derivative Discovery | Generative Models | Proposes novel derivatives with desired property profiles for targeted applications. |
Exploration of Sustainable and Green Synthetic Methodologies for the Compound
Modern chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Research into the synthesis of this compound is increasingly guided by these "green" principles.
Key areas of exploration include:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, ethanol, or ionic liquids is a primary goal. For the etherification step to introduce the pentoxy group, exploring solvent-free conditions or reactions in aqueous media could significantly improve the environmental profile of the synthesis.
Catalyst Development: The development of highly efficient and reusable catalysts can minimize waste. For the bromination steps, moving away from stoichiometric bromine reagents towards catalytic systems, perhaps using metal-organic frameworks (MOFs) or zeolite catalysts with safer bromine sources, represents a significant green advancement.
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or ultrasound-promoted synthesis can drastically reduce reaction times and energy consumption compared to conventional heating methods.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. This involves favoring addition reactions over substitution reactions where possible and minimizing the use of protecting groups.
Table 2: Comparison of Traditional vs. Green Synthetic Approaches
| Synthetic Step | Traditional Method | Potential Green Alternative | Sustainability Advantage |
|---|---|---|---|
| Bromination | Elemental Bromine, Chlorinated Solvents | N-Bromosuccinimide (NBS) with a catalyst, solvent-free conditions | Reduced toxicity, less hazardous waste. |
| Etherification | Williamson Ether Synthesis with organic solvent (e.g., DMF, Acetone) | Phase Transfer Catalysis (PTC) in water, use of greener solvents like ethanol. | Avoids toxic solvents, improves safety. |
| Energy Input | Conventional reflux heating | Microwave irradiation | Faster reaction rates, lower energy consumption. |
Discovery of Novel Reactivity Patterns and Catalytic Transformations Involving the Compound
The two bromine atoms on the this compound ring are prime sites for a wide range of catalytic cross-coupling reactions, making the compound a valuable building block in organic synthesis. Future research will focus on discovering new ways to functionalize this scaffold.
Selective and Sequential Cross-Coupling: A major goal is to develop catalytic systems that can distinguish between the two bromine atoms, allowing for selective mono-functionalization followed by a different reaction at the second site. This would enable the construction of complex, non-symmetrical molecules from a single starting material.
Novel Coupling Partners: While reactions like Suzuki (with boronic acids) and Heck (with alkenes) are well-established, research is expanding the scope to include new coupling partners. This could involve, for example, direct C-H activation, where the bromine atoms are coupled directly with unactivated C-H bonds, offering a more atom-economical pathway.
Photoredox and Electrocatalysis: The use of light (photoredox catalysis) or electricity (electrocatalysis) to drive reactions represents a frontier in organic synthesis. Applying these methods to reactions involving this compound could enable transformations that are difficult to achieve with traditional thermal methods, often under milder conditions. For instance, visible-light-driven electron-catalyzed reactions could be explored for coupling with aryl zinc reagents.
Advanced In Situ Spectroscopic Monitoring of Reactions Involving the Compound
To optimize reactions, understand mechanisms, and ensure safety, chemists are increasingly turning to advanced spectroscopic techniques that can monitor a reaction in real-time without disturbing it. This in situ monitoring provides a continuous stream of data on the concentration of reactants, intermediates, and products.
For reactions involving this compound, such as Grignard reagent formation or Suzuki cross-coupling, several techniques are applicable:
ReactIR (Infrared Spectroscopy): By inserting an infrared probe directly into the reaction vessel, it is possible to track the disappearance of starting material C-Br bonds and the appearance of new functional groups, providing real-time conversion data. This is particularly useful for monitoring the formation of organometallic intermediates.
Raman Spectroscopy: Raman is highly sensitive to changes in covalent bonds and is not obscured by water, making it excellent for monitoring reactions in aqueous or biphasic media, which is common for Suzuki couplings. It can track the consumption of the aryl bromide and the formation of the biaryl product.
NMR Spectroscopy: Benchtop NMR spectrometers allow for the direct analysis of reaction aliquots without extensive workup. For reactions of this compound, ¹H or ¹³C NMR could track the changes in the aromatic signals as the bromine atoms are substituted.
Table 3: In Situ Monitoring Techniques for a Suzuki Coupling Reaction
| Technique | Information Provided | Advantages |
|---|---|---|
| In Situ Raman | Monitors consumption of aryl bromide and formation of product. | Non-invasive; compatible with aqueous media and microwave synthesis. |
| In Situ IR | Tracks changes in vibrational modes of functional groups. | Provides detailed information on reaction intermediates and kinetics. |
| Benchtop NMR | Quantitative analysis of reactant vs. product ratios over time. | Highly quantitative and structurally informative. |
| Mass Spectrometry | Real-time evaluation of reactant, product, and catalyst species. | High sensitivity; provides structural information on reaction components. |
Computational Design of Derivatives with Tailored Electronic and Structural Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules before they are synthesized. This in silico approach allows for the rational design of this compound derivatives with specific, tailored characteristics.
By systematically modifying the structure of this compound in a computer model—for example, by replacing the bromine atoms with different functional groups or altering the length and branching of the pentoxy chain—researchers can calculate how these changes affect key properties:
Electronic Properties: DFT calculations can predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These values are crucial for designing materials for organic electronics, as they determine the ease of oxidation and reduction and influence the material's color and conductivity.
Structural Properties: Computational models can accurately predict bond lengths, bond angles, and molecular conformations. This is vital for applications where molecular shape is critical, such as in liquid crystals or host-guest chemistry.
Reactivity: The calculations can reveal the electron density at different points in the molecule, predicting which sites are most susceptible to electrophilic or nucleophilic attack. This information can guide the design of subsequent chemical reactions.
This computational pre-screening allows scientists to prioritize the synthesis of only the most promising candidates, saving significant time, resources, and effort in the laboratory.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1,3-Dibromo-5-pentoxybenzene to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, such as maintaining temperatures between 60–80°C and using stoichiometric ratios of brominating agents (e.g., Br₂ or NBS) to avoid over-bromination. Reflux in polar aprotic solvents (e.g., DMF) enhances solubility, while quenching with aqueous Na₂S₂O₃ minimizes side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve substituent positions (e.g., pentoxy chain at C5, bromines at C1/C3). Coupling constants in ¹H NMR distinguish para/meta substitution patterns.
- Mass Spectrometry (HRMS) : Confirm molecular weight (M⁺ at m/z 348.92) and isotopic patterns (Br₂ clusters).
- FT-IR : Validate ether (C-O-C stretch ~1250 cm⁻¹) and aromatic C-Br bonds (~600 cm⁻¹) .
Q. How do the bromine substituents and pentoxy chain influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromines act as leaving groups in Suzuki or Ullmann couplings, with reactivity influenced by steric hindrance from the pentoxy chain. Kinetic studies using Pd(PPh₃)₄ catalysts show higher reactivity at C1 vs. C3 due to reduced steric effects. Competitive experiments with iodobenzene derivatives can quantify relative activation energies .
Advanced Research Questions
Q. How can conflicting data in biological activity assays (e.g., enzyme inhibition vs. receptor antagonism) be resolved?
- Methodological Answer : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for catalytic inhibition) to validate targets. Statistical tools like Bland-Altman analysis quantify discrepancies. Molecular docking (AutoDock Vina) can predict binding modes, while site-directed mutagenesis of enzymes/receptors clarifies interaction sites .
Q. What computational strategies predict the environmental fate or toxicity of this compound?
- Methodological Answer :
- QSAR Models : Predict biodegradability (EPI Suite) and bioaccumulation factors.
- DFT Calculations : Estimate bond dissociation energies (BDEs) for bromine cleavage, correlating with persistence in soil/water.
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .
Q. How does structural isomerism (e.g., 1,3-dibromo vs. 1,4-dibromo analogs) affect biological activity?
- Methodological Answer : Synthesize isomers and compare IC₅₀ values in dose-response assays (e.g., cancer cell lines). X-ray crystallography of protein-ligand complexes reveals steric/electronic compatibility. Hammett plots correlate substituent positions with logP and activity .
Q. What protocols ensure safe handling of this compound given its potential toxicity?
- Methodological Answer : Use fume hoods with HEPA filters, PPE (nitrile gloves, lab coats), and secondary containment. Monitor airborne bromine via gas detection tubes. Quench waste with 10% NaHCO₃ before disposal. LC-MS/MS analysis tracks degradation products in lab effluents .
Data Analysis and Interpretation
Q. How should researchers address contradictions between experimental and computational data (e.g., predicted vs. observed reaction pathways)?
- Methodological Answer : Re-optimize computational parameters (basis sets, solvation models) using experimental benchmarks. For example, compare DFT-predicted activation barriers with kinetic data (Arrhenius plots). Bayesian error analysis identifies systematic biases in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
